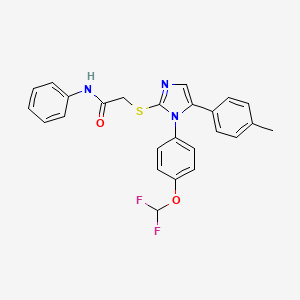
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H21F2N3O2S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, also known by its IUPAC name, exhibits significant biological activity that has been explored in various research contexts. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H18F2N4O2S2
- Molecular Weight : 472.53 g/mol
- Purity : Typically 95% .
The compound features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of difluoromethoxy and phenyl groups contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that imidazole derivatives can act as inhibitors of various enzymes and receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression and cancer progression .
- Antimicrobial Activity : Initial evaluations suggest that derivatives of imidazole exhibit varying degrees of antibacterial and antifungal activities. The compound's structure allows it to interact with microbial targets effectively .
Antimicrobial Activity
A comparative study on related compounds demonstrated that the imidazole derivatives exhibited potent antifungal activity compared to their antibacterial properties. The following table summarizes the biological activity data for similar compounds:
| Compound Name | Antifungal Activity | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| This compound | High | Low | Moderate |
Case Studies
Several studies have evaluated the biological effects of similar imidazole derivatives:
- Study on Antifungal Activity : A study highlighted the superior antifungal properties of imidazole derivatives over their anticancer and antibacterial counterparts. The compounds showed significant efficacy against various fungal strains, indicating their potential as antifungal agents .
- Cancer Research : Research focusing on the anticancer properties revealed that certain imidazole derivatives could induce apoptosis in cancer cells through enzyme inhibition pathways .
- Toxicity Assessments : Toxicity evaluations using Brine-Shrimp lethality assays indicated that while some derivatives were effective against pathogens, they also exhibited varying levels of toxicity, necessitating further investigation into their safety profiles .
Propriétés
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c1-17-7-9-18(10-8-17)22-15-28-25(33-16-23(31)29-19-5-3-2-4-6-19)30(22)20-11-13-21(14-12-20)32-24(26)27/h2-15,24H,16H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFRNZYPBHGSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













